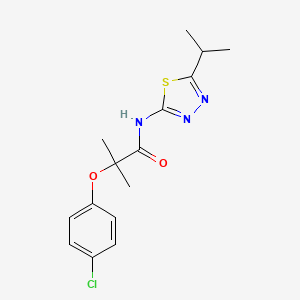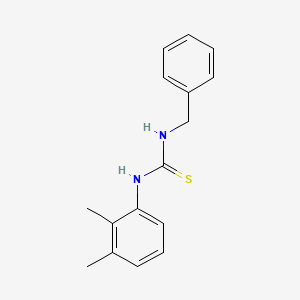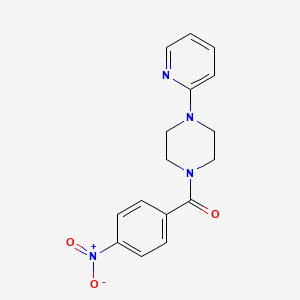
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide, also known as CPITP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPITP belongs to the class of compounds known as thiadiazoles, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to possess a range of biochemical and physiological effects that make it a promising therapeutic agent. It has been shown to reduce inflammation in animal models of arthritis, as well as to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the advantages of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is also stable under a range of conditions, making it easy to handle in laboratory experiments. However, one limitation of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide. One area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of arthritis. Another area of interest is its potential as a cancer therapeutic, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide and to identify any potential side effects or toxicity associated with its use.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. This is followed by the reaction of 4-chlorophenoxide with 2-bromo-2-methylpropanenitrile to form 2-(4-chlorophenoxy)-2-methylpropanenitrile. The final step involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanenitrile with 5-isopropyl-1,3,4-thiadiazol-2-amine to form 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide.
科学研究应用
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to possess a range of biological activities that make it a promising therapeutic agent. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-9(2)12-18-19-14(22-12)17-13(20)15(3,4)21-11-7-5-10(16)6-8-11/h5-9H,1-4H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYUIPSQPSJFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B5877484.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5877501.png)
![ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5877507.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5877513.png)
![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)

![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)
![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)

![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
